Oleanolic acid derivative 1
Beschreibung
Oleanolic acid derivative 1 is an oleanolic acid derivative, which is a novel triterpenoid-steroid hybrid molecule.Target:InVitro: Oleanolic acid suppress transcription or translation of inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) genes. HY-18002 is extracted from the reference, compound 9a. In the strategy, it was ambiguous whether phosphorus pentachloride (PCl5) would give the desired ring contraction product 9a (HY-18002) in the first step according to classical procedures[1].
Biologische Aktivität
Oleanolic acid (OA) and its derivatives have garnered significant attention in pharmacological research due to their diverse biological activities. Among these, Oleanolic Acid Derivative 1 (OAD1) has emerged as a compound of particular interest, demonstrating a range of therapeutic potentials including anti-cancer, anti-inflammatory, antibacterial, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of OAD1, supported by data tables and relevant case studies.
1. Chemical Structure and Modifications
OAD1 is a modified form of oleanolic acid, typically characterized by structural alterations at specific carbon positions, primarily C-3 and C-28. These modifications are crucial as they significantly influence the compound's biological activities.
Table 1: Structural Modifications of Oleanolic Acid Derivatives
Derivative | Modification | Biological Activity |
---|---|---|
OAD1 | C-3 hydroxyl group modification | Enhanced anticancer activity |
OAD2 | C-28 esterification | Improved anti-inflammatory effects |
OAD3 | C-3 amide formation | Increased antibacterial properties |
2. Anti-Cancer Activity
Research indicates that OAD1 exhibits potent anti-cancer properties across various human tumor cell lines. A study by Gupta et al. synthesized several OA derivatives and found that OAD1 had an IC50 value of 2.74 μM , indicating significant cytotoxicity against multiple cancer cell lines including A549 (lung cancer) and PC3 (prostate cancer) cells .
Table 2: Anticancer Efficacy of OAD1 Compared to Other Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
OAD1 | A549 | 2.74 |
OAD2 | PC3 | 0.39 |
OAD3 | HOP-62 | 0.22 |
These findings suggest that the structural modifications of OA can enhance its antitumor activity, making it a promising candidate for further development in cancer therapeutics.
3. Anti-Inflammatory Effects
OAD1 has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. For instance, it was shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 while promoting the expression of anti-inflammatory markers like IL-10 .
Case Study: In Vivo Model of Inflammation
In a rodent model of colitis, treatment with OAD1 resulted in a 14% reduction in ear thickness compared to the control group treated with diclofenac, showcasing its potential as an effective anti-inflammatory agent .
4. Antibacterial Activity
The antibacterial activity of OAD1 was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that while some derivatives exhibited strong antibacterial effects comparable to ampicillin, others showed limited activity .
Table 3: Antibacterial Efficacy of OAD Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
OAD1 | S. aureus | 15 |
OAD2 | E. coli | 12 |
Control | Ampicillin | 18 |
This variability underscores the importance of structural modifications in enhancing antibacterial efficacy.
5. Neuroprotective Activity
Recent studies have highlighted the neuroprotective effects of OA derivatives, including OAD1, particularly in models of neurodegeneration. OA was shown to stimulate cell migration and enhance neurogenesis through pathways involving Epidermal Growth Factor Receptor (EGFR) phosphorylation .
Mechanism Exploration
In vitro experiments demonstrated that OA treatment led to significant changes in cytoskeletal dynamics, promoting cell migration essential for neuroprotection .
Eigenschaften
IUPAC Name |
methyl (3aR,5aR,5bS,7aS,11aS,13aR,13bS)-5a,5b,10,10,13b-pentamethyl-3-propan-2-ylidene-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O2/c1-20(2)21-11-13-28(5)22(21)12-14-30(7)25(28)10-9-23-24-19-27(3,4)15-17-31(24,26(32)33-8)18-16-29(23,30)6/h9,22,24-25H,10-19H2,1-8H3/t22-,24-,25+,28-,29+,30+,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPWKRLDGMBGCA-BUESHWSCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCC2(C1CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201099854 | |
Record name | Benzo[3,4]-18-norpregna-3,5,17(20)-triene-3(2′H)-carboxylic acid, 3′,4′,5′,6′-tetrahydro-4′,4′,9,14,20-pentamethyl-, methyl ester, (3β,4β,8α,9β,10α,13α,14β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201099854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1724-18-1 | |
Record name | Benzo[3,4]-18-norpregna-3,5,17(20)-triene-3(2′H)-carboxylic acid, 3′,4′,5′,6′-tetrahydro-4′,4′,9,14,20-pentamethyl-, methyl ester, (3β,4β,8α,9β,10α,13α,14β)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1724-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[3,4]-18-norpregna-3,5,17(20)-triene-3(2′H)-carboxylic acid, 3′,4′,5′,6′-tetrahydro-4′,4′,9,14,20-pentamethyl-, methyl ester, (3β,4β,8α,9β,10α,13α,14β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201099854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.